molecular formula C20H23FN2O2 B5759917 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine

1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine

Katalognummer B5759917
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: WJRGEXXNYQCINC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine, also known as F-18 FP-CIT, is a radiopharmaceutical agent used in medical imaging to diagnose and monitor Parkinson's disease and other movement disorders. This compound is a selective dopamine transporter (DAT) ligand that binds to the DAT in the striatum, allowing for the visualization and quantification of DAT density in the brain.

Wirkmechanismus

1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT binds selectively to the DAT in the striatum, a region of the brain that is involved in motor control and movement. DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopamine neurotransmission. By binding to the DAT, 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT allows for the visualization and quantification of DAT density in the striatum, which is indicative of dopamine neuron function.
Biochemical and Physiological Effects:
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT is a radiopharmaceutical agent and does not have any direct biochemical or physiological effects. However, the radiation emitted by 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT can cause damage to cells and tissues if not used properly. Therefore, strict radiation safety protocols must be followed when handling and administering 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT is its high selectivity for the DAT in the striatum, which allows for accurate measurement of DAT density using PET imaging. 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT is also highly stable and can be synthesized in high purity and yield using automated synthesis modules.
However, 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT has several limitations for lab experiments. Firstly, 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT is a radiopharmaceutical agent and requires specialized facilities and equipment for handling and storage. Secondly, 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT has a short half-life (110 minutes), which limits the time window for imaging studies. Finally, 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT is expensive and may not be readily available in some research settings.

Zukünftige Richtungen

There are several future directions for the use of 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT in research. Firstly, 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT could be used to study the pathophysiology of other neuropsychiatric disorders, such as depression and addiction, which are also associated with dopamine dysfunction. Secondly, 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT could be used in combination with other imaging modalities, such as MRI and fMRI, to better understand the neural circuits underlying movement disorders. Finally, 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT could be used to develop new treatments for movement disorders by targeting the DAT in the striatum.

Synthesemethoden

The synthesis of 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT involves the reaction between 2,6-dimethylphenol and 2,6-dimethylphenol with acetic anhydride to form 1-(2,6-dimethylphenoxy)acetyl-2,6-dimethylphenol. This intermediate is then reacted with 2-fluorophenylpiperazine to form the final product, 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT. The synthesis of 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT is typically performed using automated synthesis modules, which produce the compound in high purity and yield.

Wissenschaftliche Forschungsanwendungen

1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT is widely used in clinical research to study the pathophysiology of Parkinson's disease and other movement disorders. By measuring DAT density in the striatum using 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT PET imaging, researchers can better understand the underlying mechanisms of these diseases and develop new treatments. 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT PET imaging has also been used to differentiate Parkinson's disease from other movement disorders, such as essential tremor, and to monitor disease progression and response to treatment.

Eigenschaften

IUPAC Name

2-(2,6-dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-15-6-5-7-16(2)20(15)25-14-19(24)23-12-10-22(11-13-23)18-9-4-3-8-17(18)21/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRGEXXNYQCINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.